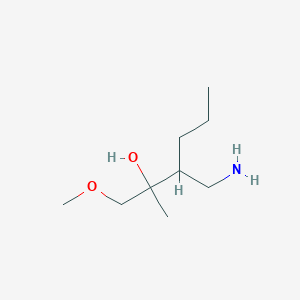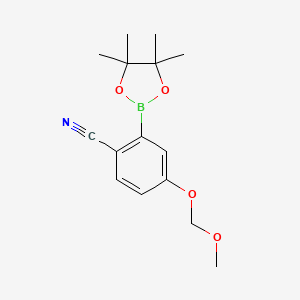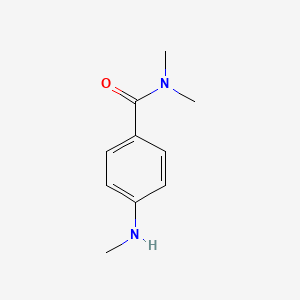![molecular formula C4H6ClN3S B13486326 4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride](/img/structure/B13486326.png)
4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms, a sulfur atom, and a chlorine ion.
准备方法
Synthetic Routes and Reaction Conditions: One of the most common methods for synthesizing 4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride involves the reaction of 2-chloro-5-nitrobenzothiazole with hydrazine hydrate in the presence of a reducing agent. The resulting intermediate is then cyclized with phosphorus pentoxide to yield the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of high-performance liquid chromatography and gas chromatography for purification and analysis.
化学反应分析
Types of Reactions: 4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its antibacterial, antifungal, and antiviral properties.
Medicine: Investigated for its potential anticancer activity and as a lead compound for new antibiotics.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism by which 4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride exerts its effects involves interactions with various molecular targets and pathways. For instance, its antibacterial activity may be due to the inhibition of bacterial cell wall synthesis or interference with nucleic acid replication. The compound’s anticancer activity could be attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.
相似化合物的比较
1,3,4-thiadiazoles: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Thiazoles: Commonly found in drugs developed for treating allergies, hypertension, and bacterial infections.
Pyrrolopyrazines: Exhibited different biological activities such as antimicrobial, anti-inflammatory, and antitumor properties.
Uniqueness: 4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride is unique due to its specific ring structure, which combines the properties of both pyrrole and thiadiazole rings.
属性
分子式 |
C4H6ClN3S |
|---|---|
分子量 |
163.63 g/mol |
IUPAC 名称 |
5,6-dihydro-4H-pyrrolo[3,4-d]thiadiazole;hydrochloride |
InChI |
InChI=1S/C4H5N3S.ClH/c1-3-4(2-5-1)8-7-6-3;/h5H,1-2H2;1H |
InChI 键 |
MWERMDUNDTXLKE-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(CN1)SN=N2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



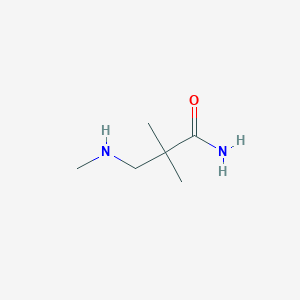
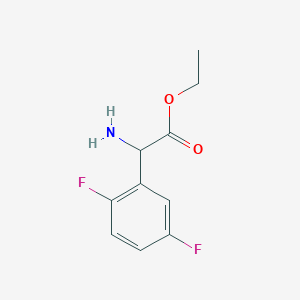

![4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B13486282.png)

![6-Oxo-2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13486292.png)
![rac-(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B13486296.png)

![4-({Bicyclo[1.1.1]pentan-1-yl}methyl)piperidine hydrochloride](/img/structure/B13486312.png)
